

"reduction potential of Cr(II)/Cr(III) couple"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium(2+);chloride

Cat. No.: B13735062

[Get Quote](#)

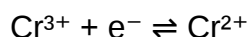
An In-depth Technical Guide to the Reduction Potential of the Cr(II)/Cr(III) Couple

Introduction

The chromium(II)/chromium(III) (Cr(II)/Cr(III)) redox couple is a fundamental component in various fields, from inorganic chemistry and electroplating to its more complex roles in biological systems and advanced oxidation processes. The tendency of Cr(III) to be reduced to Cr(II) is quantified by its reduction potential, a critical parameter that is highly sensitive to the surrounding chemical environment. Understanding and controlling this potential is paramount for applications such as the development of redox flow batteries, designing catalytic cycles, and elucidating the mechanisms of chromium-induced biological activity. This guide provides a comprehensive overview of the Cr(II)/Cr(III) reduction potential, factors influencing it, experimental methods for its determination, and its role in relevant chemical and biological pathways.

Standard Reduction Potential

The standard reduction potential (E°) quantifies the tendency of a chemical species to be reduced under standard conditions (298 K, 1 atm, and 1 M concentration of all species in solution). For the Cr(II)/Cr(III) couple, the reaction is represented as:



The standard reduction potential for this half-reaction is approximately -0.41 V to -0.424 V versus the Standard Hydrogen Electrode (SHE).^{[1][2][3]} This negative value indicates that under standard conditions, Cr(II) is a strong reducing agent and is readily oxidized to the more

stable Cr(III) state.[1][4] The Cr(III) ion, with its d^3 electronic configuration, gains significant crystal field stabilization energy in an octahedral ligand environment, contributing to its stability.[4][5]

Factors Influencing the Reduction Potential

The formal reduction potential of the Cr(II)/Cr(III) couple can deviate significantly from the standard potential due to various factors, primarily the coordination environment (ligands) and the solution's pH.

Ligand Effects

The nature of the ligands coordinated to the chromium ions is the most significant factor affecting the reduction potential. Ligands can stabilize one oxidation state over the other, thereby shifting the equilibrium and the measured potential.

- **Aquo Complexes:** In pure aqueous solutions without other additives, chromium ions exist as hydrated complexes, primarily the stable hexaaquachromium(III) ion, $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$. [6]
- **Chloride Ions:** In the presence of chloride, ligand exchange occurs, forming species such as $[\text{Cr}(\text{H}_2\text{O})_5\text{Cl}]^{2+}$. [7][8] This change in the inner coordination sphere alters the electrochemical behavior. During charging in a redox flow battery system, $[\text{Cr}(\text{H}_2\text{O})_5\text{Cl}]^{2+}$ is reduced to its Cr(II) counterpart. [7][8]
- **Organic Ligands:** Organic complexing agents like ethylenediaminetetraacetic acid (EDTA), oxalate, formate, and acetate can dramatically alter the reduction mechanism and potential. [6] For example, the Cr(III)/Cr(II)-EDTA complex exhibits a reversible redox reaction at approximately -1.24 V (vs. SCE), and the complexation enhances the electron transfer rate. [9]

pH Effects

The pH of the solution influences the speciation of chromium complexes, particularly aquo and hydroxo complexes, and can affect the kinetics of the redox reaction. [10] For instance, in some advanced oxidation processes involving the Cr(III)/ H_2O_2 system, the oxidative capacity is minimal in acidic conditions but maximized at neutral or near-alkaline pH. [11] This is attributed to the hydrolysis of the Cr(III) aqua-complex and subsequent formation of oligomers. [11] For

electrodeposition using certain organic ligands, a pH of around 3.5 has been found to facilitate a more quantitative reduction.[6]

Quantitative Data Summary

The following table summarizes the reduction potentials for the Cr(II)/Cr(III) couple under various conditions.

Redox Couple	E° (Volts vs. SHE)	Conditions and Notes	Reference
$\text{Cr}^{3+} + \text{e}^- \rightleftharpoons \text{Cr}^{2+}$	-0.41	Standard conditions (1 M solution, 298 K, 1 atm)	[1][3]
$\text{Cr}^{3+} + \text{e}^- \rightleftharpoons \text{Cr}^{2+}$	-0.424	Standard conditions	[2]
$\text{Cr(III)-EDTA} + \text{e}^- \rightleftharpoons \text{Cr(II)-EDTA}$	-1.24 (vs. SCE)	Complexation with EDTA ligand, noted for enhanced reaction kinetics.	[9]
$[\text{Cr}(\text{H}_2\text{O})_5\text{Cl}]^{2+} + \text{e}^- \rightleftharpoons [\text{Cr}(\text{H}_2\text{O})_5\text{Cl}]^+$	N/A	The primary reaction in acidified chloride solutions for redox flow battery systems.	[7][8]

Experimental Protocol: Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and common electrochemical technique used to study redox systems and determine formal reduction potentials.

Objective

To determine the formal reduction potential (E°) and assess the electrochemical reversibility of the Cr(II)/Cr(III) couple in a specific electrolyte.

Materials and Equipment

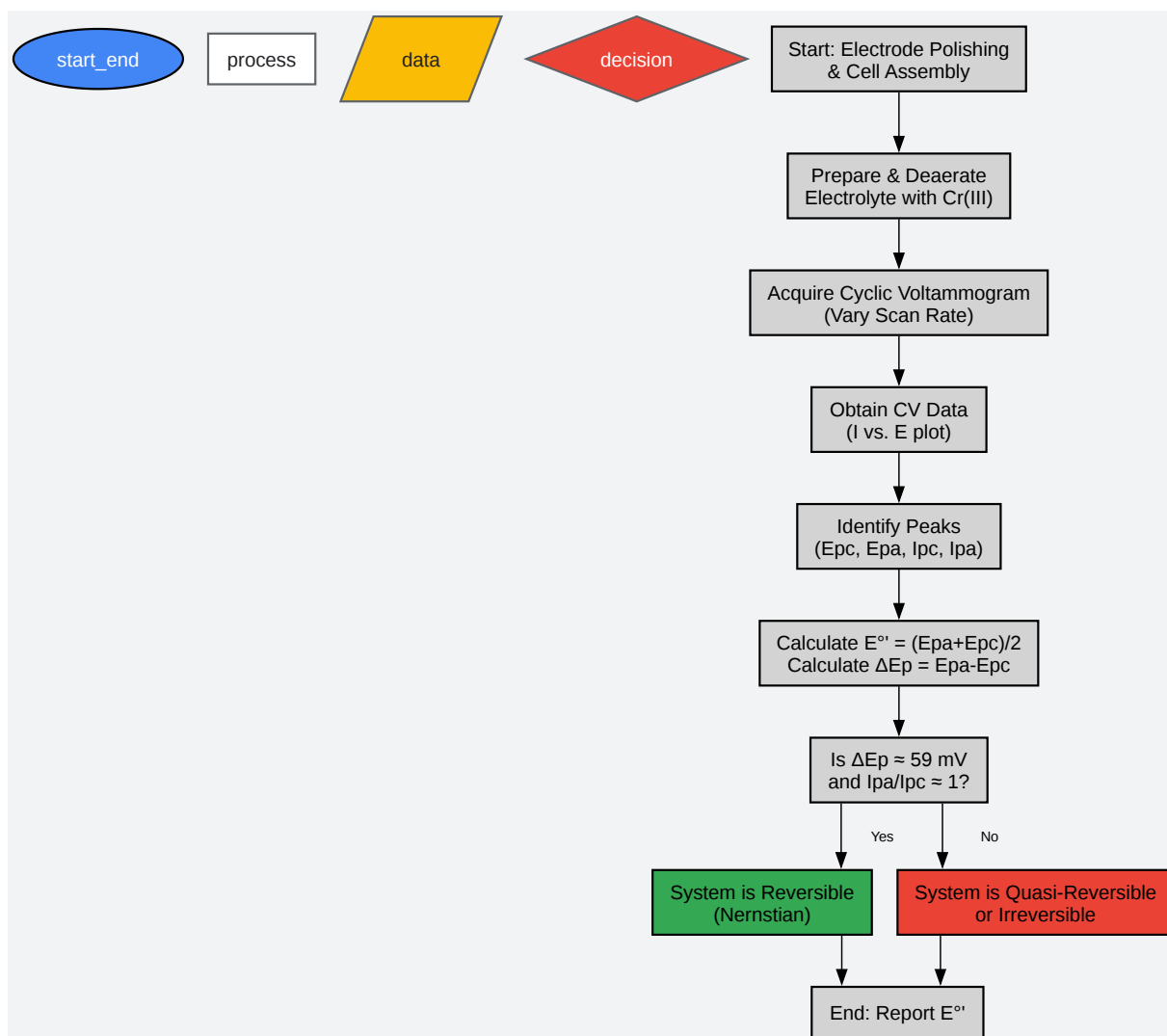
- Potentiostat/Galvanostat: Equipped with software for CV analysis.
- Three-Electrode Cell:
 - Working Electrode (WE): Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.
 - Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
- Counter Electrode (CE): Platinum wire or graphite rod.
- Electrolyte Solution: Deoxygenated supporting electrolyte (e.g., 0.1 M KCl or H₂SO₄).
- Analyte: A solution of a Cr(III) salt (e.g., CrCl₃) of known concentration. A Cr(II) source may be generated in-situ.
- Inert Gas: Nitrogen (N₂) or Argon (Ar) for deaerating the solution, as oxygen can rapidly re-oxidise Cr(II) to Cr(III).[\[12\]](#)[\[13\]](#)

Methodology

- Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse with deionized water, and sonicate to remove any residual polishing material.
- Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.
- Solution Preparation: Prepare the electrolyte solution containing the Cr(III) salt. If complexing agents are being studied, add them to the solution at the desired concentration.
- Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes before the experiment to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.
- Cyclic Voltammogram Acquisition:
 - Set the potential window to scan from a non-faradaic region, through the reduction potential of Cr(III), and to a potential sufficiently negative to observe the reverse

(oxidation) peak of Cr(II). An initial scan might range from +0.5 V to -1.0 V vs. Ag/AgCl.

- Set the initial scan rate (e.g., 100 mV/s).[\[14\]](#)
- Run the cyclic voltammogram for several cycles until a stable trace is obtained.
- Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.
- Data Analysis:
 - Identify the cathodic (reduction) peak potential (E_{pc}) and the anodic (oxidation) peak potential (E_{pa}).
 - Calculate the formal reduction potential ($E^{\circ'}$) as the midpoint of the peak potentials: $E^{\circ'} = (E_{pa} + E_{pc}) / 2$.
 - Determine the peak potential separation: $\Delta E_p = E_{pa} - E_{pc}$. For a reversible one-electron process, ΔE_p should be close to 59 mV at 25°C.
 - Analyze the ratio of the anodic to cathodic peak currents (I_{pa}/I_{pc}). For a reversible system, this ratio should be approximately 1.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the formal reduction potential of the Cr(II)/Cr(III) couple using cyclic voltammetry.

Role in Chemical and Biological Systems

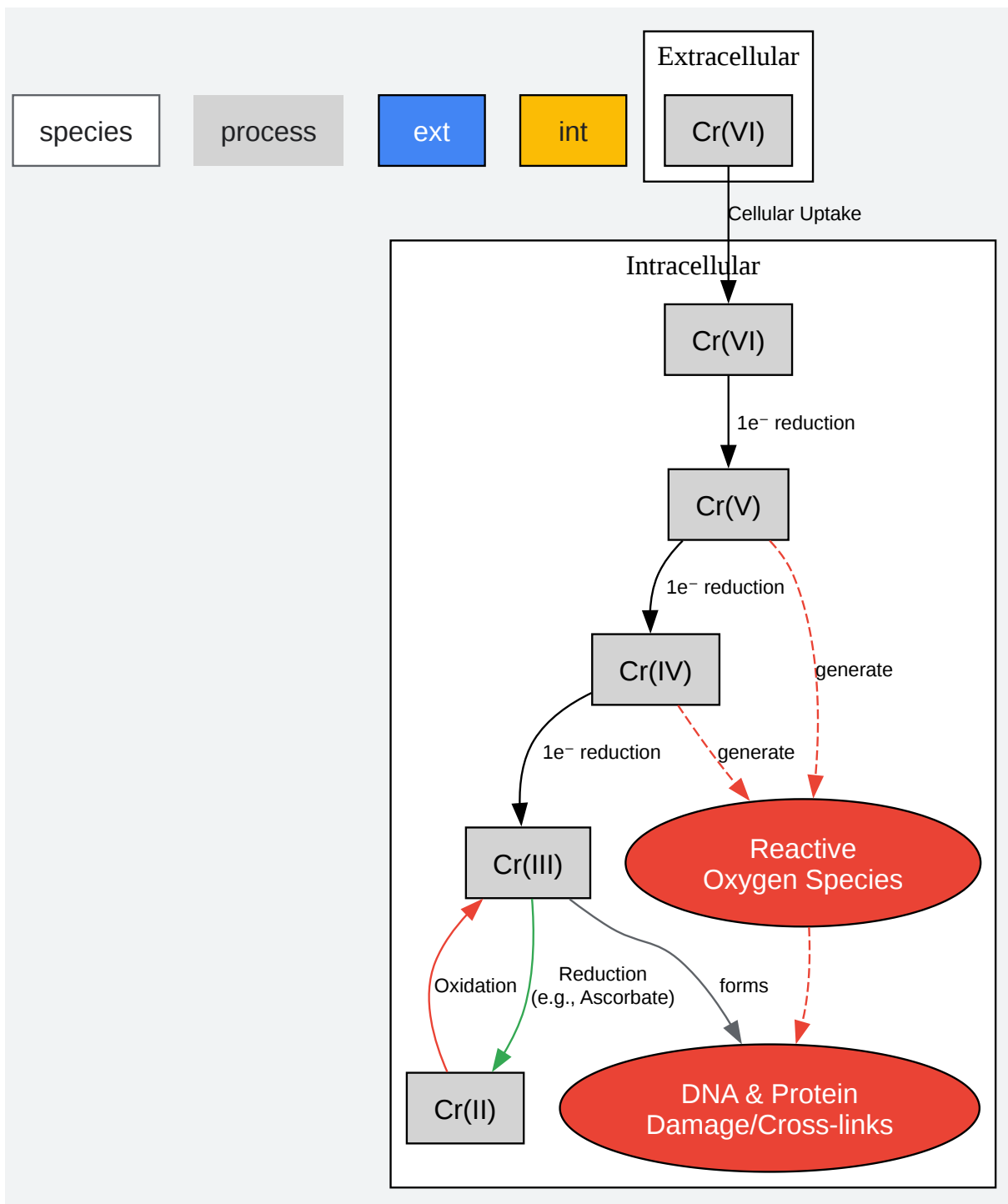
The Cr(II)/Cr(III) redox couple participates in various reaction pathways beyond simple electrochemistry.

Advanced Oxidation Processes

A redox cycle involving Cr(III) and Cr(VI) can be utilized to generate hydroxyl radicals ($\text{HO}\bullet$) for the degradation of organic pollutants.^[11] In this process, hydrogen peroxide (H_2O_2) first oxidizes Cr(III) to higher oxidation states, which then react further to produce the highly reactive radicals. This establishes a reusable catalytic cycle based on chromium's variable oxidation states.^[11]

Biological Redox Cycling

While hexavalent chromium (Cr(VI)) is a known carcinogen, trivalent chromium (Cr(III)) is considered an essential trace element.^[15] Inside cells, Cr(VI) is readily reduced to Cr(III). However, this reductive process can involve transient, highly reactive intermediates like Cr(V), Cr(IV), and potentially Cr(II). The formation of Cr(II) species has been proposed in reactions with strong biological reductants such as ascorbate.^[16] This intracellular redox cycling can generate reactive oxygen species (ROS), contributing to oxidative stress and DNA damage.^[15] The stable Cr(III) endpoint can then form cross-links with DNA and proteins, disrupting cellular processes like transcription.^[17]



[Click to download full resolution via product page](#)

Caption: Intracellular redox cycling of chromium, highlighting the potential involvement of the Cr(II)/Cr(III) couple and subsequent damage.

Conclusion

The reduction potential of the Cr(II)/Cr(III) couple is a dynamic property, governed by the principles of coordination chemistry and solution equilibria. While its standard value of -0.41 V provides a useful thermodynamic benchmark, the formal potential in practical applications is heavily dictated by the presence of complexing ligands and the solution pH. Detailed electrochemical protocols, such as cyclic voltammetry, are essential for characterizing this couple under specific experimental conditions. Furthermore, the Cr(II)/Cr(III) redox transition is a key step in both beneficial catalytic cycles and detrimental biological pathways, making its continued study critical for researchers in drug development, environmental science, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Standard electrode potentials [benjamin-mills.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and electrochemical behavior of the Cr(III)/Cr(II) halfcell in the iron-chromium redox energy storage system (Journal Article) | OSTI.GOV [osti.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]

- 10. The chemistry of chromium and some resulting analytical problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced oxidation process based on the Cr(III)/Cr(VI) redox cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chromium(III) complexes inhibit transcription factors binding to DNA and associated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["reduction potential of Cr(II)/Cr(III) couple"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13735062#reduction-potential-of-cr-ii-cr-iii-couple]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

